molecular formula C13H29O2P B14252134 Methyl dihexylphosphinate CAS No. 476488-09-2

Methyl dihexylphosphinate

Cat. No.: B14252134
CAS No.: 476488-09-2
M. Wt: 248.34 g/mol
InChI Key: MTGWONIJIFHDQA-UHFFFAOYSA-N
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Description

Methyl dihexylphosphinate is an organophosphorus compound with the chemical formula C13H29O2P It is a member of the phosphinate family, which are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl dihexylphosphinate can be synthesized through the reaction of dihexylphosphinic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds as follows: [ \text{(C6H13)2P(O)OH} + \text{CH3OH} \rightarrow \text{(C6H13)2P(O)OCH3} + \text{H2O} ] The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl dihexylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate to phosphine.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Methyl dihexylphosphinate has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological phosphorus metabolism.

    Industry: It is used in the synthesis of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of methyl dihexylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may also interact with cellular membranes and affect signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl diphenylphosphinate: Similar in structure but with phenyl groups instead of hexyl groups.

    Diethyl methylphosphonate: Contains ethyl groups instead of hexyl groups.

    Dimethyl phenylphosphonite: Contains methyl and phenyl groups.

Uniqueness

Methyl dihexylphosphinate is unique due to its long alkyl chains, which can impart different physical and chemical properties compared to its shorter-chain or aromatic counterparts. These properties can influence its solubility, reactivity, and interactions with other molecules.

Properties

CAS No.

476488-09-2

Molecular Formula

C13H29O2P

Molecular Weight

248.34 g/mol

IUPAC Name

1-[hexyl(methoxy)phosphoryl]hexane

InChI

InChI=1S/C13H29O2P/c1-4-6-8-10-12-16(14,15-3)13-11-9-7-5-2/h4-13H2,1-3H3

InChI Key

MTGWONIJIFHDQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP(=O)(CCCCCC)OC

Origin of Product

United States

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